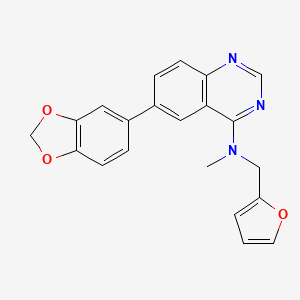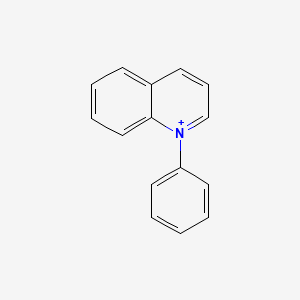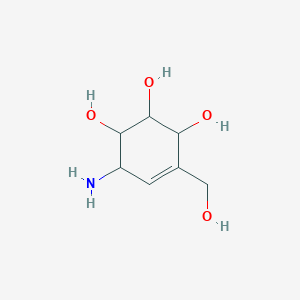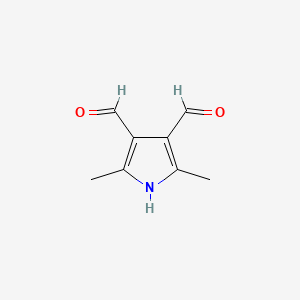
6-(1,3-benzodioxol-5-yl)-N-(2-furanylmethyl)-N-methyl-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-benzodioxol-5-yl)-N-(2-furanylmethyl)-N-methyl-4-quinazolinamine is a member of quinazolines.
Scientific Research Applications
Antitumor and Antimalarial Properties
Research on related quinazolinamines has shown that these compounds, including similar structures like trimetrexate, possess potent antitumor and antimalarial properties. A study by Elslager, Johnson, and Werbel (1983) discovered that these compounds demonstrated a broad spectrum of antitumor effects and are considered for preclinical toxicology evaluation (Elslager, Johnson, & Werbel, 1983).
Antimicrobial and Mosquito Larvicidal Activity
Rajanarendar et al. (2010) synthesized a series of quinazolinamines that exhibited significant antibacterial and antifungal activities. These compounds also demonstrated mosquito larvicidal activity against Culex quinquefasciatus larvae (Rajanarendar et al., 2010).
Antimicrobial Activity of Furothiazolo Pyrimido Quinazolinones
Abu‐Hashem (2018) reported on the synthesis of various furothiazolo pyrimido quinazolinones, exhibiting growth inhibition properties against bacteria and fungi. These new compounds showed promise in antimicrobial applications (Abu‐Hashem, 2018).
Biological Activity of Quinazolinone Derivatives
Párkányi and Schmidt (2000) explored the synthesis of new quinazolinone derivatives, expecting them to possess biological activity. This research contributes to the understanding of the potential biological applications of quinazolinone compounds (Párkányi & Schmidt, 2000).
Synthesis for Drug Development
Chang and Kim (2002) worked on synthesizing quinazolin-4-ones, which are important in the development of novel drugs. Their research highlights the significance of these compounds in pharmaceutical synthesis (Chang & Kim, 2002).
Novel Thymidylate Synthase Inhibitor
Tochowicz et al. (2013) developed a small molecule thymidylate synthase (TS) inhibitor, showcasing the potential of quinazolinamine derivatives in targeting tumor cells. This research opens pathways for targeted cancer treatments (Tochowicz et al., 2013).
properties
Molecular Formula |
C21H17N3O3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C21H17N3O3/c1-24(11-16-3-2-8-25-16)21-17-9-14(4-6-18(17)22-12-23-21)15-5-7-19-20(10-15)27-13-26-19/h2-10,12H,11,13H2,1H3 |
InChI Key |
PBJIOVQCYBRCRK-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CO1)C2=NC=NC3=C2C=C(C=C3)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CN(CC1=CC=CO1)C2=NC=NC3=C2C=C(C=C3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-Dimethoxy-2-[[(2-methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1225596.png)
![1-Ethyl-3-[(1-oxo-2,2-diphenylethyl)amino]thiourea](/img/structure/B1225597.png)
![1-[3-(4-Phenylphenoxy)propyl]-1,2,4-triazole](/img/structure/B1225598.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B1225602.png)
![3-[2-[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-2-oxoethyl]-4-oxo-1-phthalazinecarboxylic acid](/img/structure/B1225605.png)
![2-Benzoylimino-1-(2-furanylmethyl)-10-methyl-5-oxo-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1225606.png)

![1-[4-(2-Chlorophenoxy)butyl]imidazole](/img/structure/B1225613.png)


![6-[Oxo-[2-[oxo-[4-(4-propan-2-ylphenyl)-1-piperazinyl]methyl]anilino]methyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1225619.png)
![3-acetamido-N-[(4-ethoxy-3-methoxyphenyl)methyl]-4-[(4-methylphenyl)thio]benzamide](/img/structure/B1225620.png)
